
3Z-nonenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3Z-nonenoic acid: is an unsaturated fatty acid with the molecular formula C₉H₁₆O₂ It is characterized by the presence of a double bond in the Z-configuration at the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3Z-nonenoic acid can be synthesized from 3-nonynoic acid through partial hydrogenation. The process involves stirring 3-nonynoic acid with 5% palladium-on-calcium carbonate and quinoline in 2,2,4-trimethylpentane under hydrogen gas. The reaction is typically carried out for 20 minutes, followed by filtration and washing with hydrochloric acid and water .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar hydrogenation techniques used in laboratory synthesis. The scalability of the process would depend on optimizing reaction conditions and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3Z-nonenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: The double bond can be reduced to form saturated nonanoic acid.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Acid chlorides and amines are used for esterification and amidation, respectively.
Major Products:
Oxidation: Nonenal and nonanone.
Reduction: Nonanoic acid.
Substitution: Esters and amides of nonenoic acid.
Applications De Recherche Scientifique
Chemistry: 3Z-nonenoic acid is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its role in lipid metabolism and its potential effects on cellular processes. It is also used in the study of enzyme-substrate interactions.
Medicine: Research into the medicinal applications of this compound includes its potential use as an anti-inflammatory agent and its role in modulating metabolic pathways. Its derivatives are being explored for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and lubricants. Its unique properties make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of 3Z-nonenoic acid involves its interaction with specific molecular targets, including enzymes involved in lipid metabolism. It can modulate the activity of these enzymes, leading to changes in metabolic pathways. The double bond in the Z-configuration plays a crucial role in its biological activity, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Nonanoic acid: A saturated fatty acid with similar chain length but lacking the double bond.
3E-nonenoic acid: An isomer with the double bond in the E-configuration.
Octanoic acid: A shorter-chain fatty acid with similar chemical properties.
Uniqueness: 3Z-nonenoic acid is unique due to the presence of the Z-configuration double bond, which imparts distinct chemical and biological properties. This configuration affects its reactivity and interaction with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
41653-98-9 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(Z)-non-3-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3,(H,10,11)/b7-6- |
Clé InChI |
ZBPYTVBKHKUNHG-SREVYHEPSA-N |
SMILES isomérique |
CCCCC/C=C\CC(=O)O |
SMILES canonique |
CCCCCC=CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


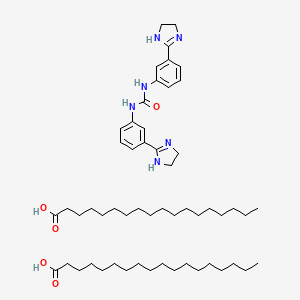


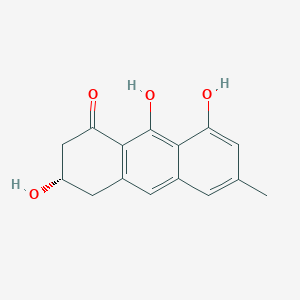
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)
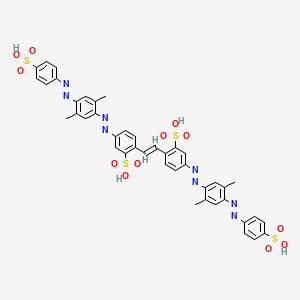


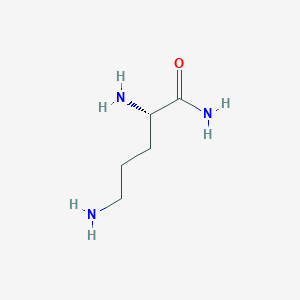
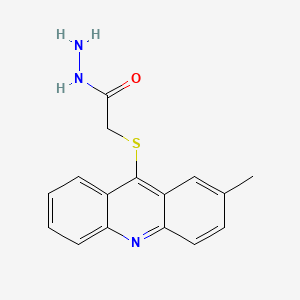
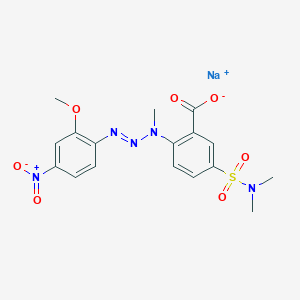
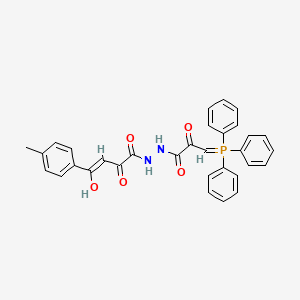
![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)

